Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate is a complex organic compound with the molecular formula C16H15NO5 and a molecular weight of 301.302 g/mol . This compound is characterized by its unique structure, which includes a pyran ring fused with a benzoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate typically involves multiple steps. One common synthetic route includes the reaction of 3-acetyl-6-methyl-4-oxo-4H-pyran-2-amine with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate can be compared with other similar compounds such as:
Methyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate: This compound also contains a chromene ring and exhibits similar chemical properties.
4-((3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran-5-yl)diazenyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide: This compound has a similar pyran ring structure but includes additional functional groups that confer different chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15NO5 |
---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
methyl 4-[(3-acetyl-6-methyl-4-oxopyran-2-yl)amino]benzoate |
InChI |
InChI=1S/C16H15NO5/c1-9-8-13(19)14(10(2)18)15(22-9)17-12-6-4-11(5-7-12)16(20)21-3/h4-8,17H,1-3H3 |
InChI-Schlüssel |
XYLVWJXXJBEWBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)C(=O)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.